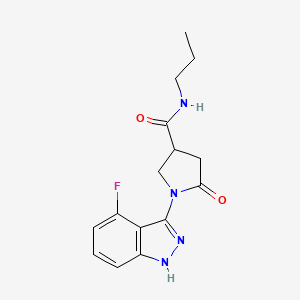![molecular formula C24H27ClN2O3 B11225471 Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo- CAS No. 1212484-58-6](/img/structure/B11225471.png)
Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are characterized by a unique arrangement where two rings are connected through a single atom, creating a three-dimensional structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- typically involves a multi-step process. One common method includes the chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is catalyzed by simple, inexpensive, and readily available sodium hydroxide . The process yields structurally sophisticated spirocyclic derivatives with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[cyclopentane-1,3’-indoline] derivatives
- Spiro[benzofuran-2,1’-cyclopentane] derivatives
- Spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine] derivatives
Uniqueness
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- stands out due to its unique spirocyclic structure, which imparts distinct three-dimensional properties. This structural feature can enhance its binding affinity and specificity for biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Eigenschaften
CAS-Nummer |
1212484-58-6 |
|---|---|
Molekularformel |
C24H27ClN2O3 |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-30-15-14-27-23(29)19-10-4-3-9-18(19)21(24(27)12-6-7-13-24)22(28)26-16-17-8-2-5-11-20(17)25/h2-5,8-11,21H,6-7,12-16H2,1H3,(H,26,28) |
InChI-Schlüssel |
OMLJXCNYVIUNSP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11225389.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B11225397.png)
![(2E)-3-(2-fluorophenyl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]prop-2-enamide](/img/structure/B11225400.png)
![1-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11225402.png)
![1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11225404.png)
![4-(3-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11225414.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B11225427.png)

![2'-(2-methoxyethyl)-1'-oxo-N-(3-phenylpropyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11225436.png)
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-4-(piperidin-1-ylcarbonyl)quinolin-2(1H)-one](/img/structure/B11225439.png)
![N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11225447.png)
![N-(4-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225453.png)
![6-allyl-N-benzyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225457.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B11225465.png)
